molecular formula C15H13FN2S B2951043 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole CAS No. 224033-54-9

2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

Cat. No. B2951043
M. Wt: 272.34
InChI Key: BFIBHDVCSZWYLS-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole” is a type of benzothiazole, which is a heterocyclic compound . Benzothiazoles are important in the field of synthetic and medicinal chemistry due to their varied biological activities . They are widely distributed in nature and are essential to life in various ways .


Synthesis Analysis

The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .


Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused with the 4, 5 position of a thiazole . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .


Chemical Reactions Analysis

Benzothiazoles undergo various chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .

Future Directions

Benzothiazoles, including “2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole”, have a high degree of structural diversity that has proven it vital for the investigation for novel therapeutics . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2S/c16-11-7-5-10(6-8-11)12-9-18-13-3-1-2-4-14(13)19-15(18)17-12/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIBHDVCSZWYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

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